molecular formula C8H6N4O2S B1295160 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine CAS No. 833-63-6

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1295160
CAS RN: 833-63-6
M. Wt: 222.23 g/mol
InChI Key: XAPNDVNSXWXPJS-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (NPTDA) is a synthetic compound with a wide range of applications in scientific research. It is a versatile and multifunctional molecule with the potential to be used in a variety of applications, including organic synthesis, photochemistry, and biochemistry. NPTDA is a strong reducing agent, and its ability to reduce organic compounds has made it a popular choice for various scientific research applications.

Scientific Research Applications

Anticancer and Antitubercular Agent

A study by Sekhar et al. (2019) described the design and synthesis of various 1,3,4-thiadiazole derivatives, including 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine, which showed significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds demonstrated higher inhibitory activities against the MDA-MB-231 cell line than the cisplatin control. Additionally, certain derivatives exhibited high antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).

Corrosion Inhibition

Research conducted by Johnson et al. (2020) investigated thiadiazole derivatives, including this compound, for their corrosion inhibition behavior on carbon steel in an acidic medium. The study revealed that these compounds demonstrated excellent corrosion inhibitor action, with one derivative showing an inhibition efficiency of 98.04% at a specific concentration (Johnson et al., 2020).

Synthesis of Novel Metal Complexes

Al-Amiery et al. (2009) explored the synthesis of novel metal complexes using this compound. These complexes were characterized by various spectroscopic techniques and showed potential applications in various fields (Al-Amiery et al., 2009).

Anti-leishmanial Activity

A study by Tahghighi et al. (2012) reported the synthesis of this compound derivatives for anti-leishmanial activity. These compounds were found to be effective against the promastigote form of Leishmania major, suggesting their potential as therapeutic agents for leishmaniasis (Tahghighi et al., 2012).

Safety and Hazards

The safety data sheet for 4-Nitrophenol indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and following safety protocols.

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

For example, 4-Nitrophenyl butyrate, a compound with a similar nitrophenyl group, has been used as a probe for lipase activity, indicating that it may affect lipid metabolism pathways .

Pharmacokinetics

A related compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione, has been studied for its in vivo metabolism in rats , suggesting that similar studies could be conducted for 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the catalytic reduction of 4-nitrophenol, a compound with a similar nitrophenyl group, has been shown to be affected by various parameters, including the size and structure of the catalyst, the presence of inhibitors or activators, and the reaction environment .

Biochemical Analysis

Biochemical Properties

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrases and oxidoreductases. The interaction with carbonic anhydrases is particularly noteworthy as it can inhibit the enzyme’s activity, leading to alterations in pH regulation and ion transport within cells . Additionally, this compound can act as a substrate for oxidoreductases, participating in redox reactions that are essential for cellular metabolism . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its relevance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in phosphorylation states and downstream signaling events . Furthermore, it has been shown to affect gene expression by interacting with transcription factors and altering their binding affinity to DNA . These changes can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces . One of the primary mechanisms is the inhibition of enzyme activity, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can induce conformational changes in proteins, leading to altered protein function and stability . These molecular interactions underpin the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the presence of other interacting molecules . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression . These findings underscore the importance of considering temporal dynamics when studying the biochemical effects of this compound.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exert beneficial effects, such as enhanced enzymatic activity and improved metabolic function . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . Threshold effects have been observed, where a specific dosage level triggers a significant change in biological response . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing cellular processes such as energy production, detoxification, and biosynthesis . The involvement of this compound in these metabolic pathways underscores its significance in cellular metabolism and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding sites . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can facilitate its localization to the mitochondria, impacting cellular respiration and energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical and cellular effects.

properties

IUPAC Name

5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPNDVNSXWXPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232255
Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

833-63-6
Record name 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
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Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Record name 833-63-6
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Record name 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
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Record name 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine?

A1: While a specific spectroscopic data breakdown isn't provided in the research excerpts, the following can be derived:

    Q2: How effective is this compound as a corrosion inhibitor, and how does it interact with metal surfaces?

    A2: Research indicates that this compound acts as an effective corrosion inhibitor for carbon steel in acidic environments [, ]. Its effectiveness is attributed to its adsorption onto the metal surface, forming a protective layer that hinders corrosive agents from reaching the metal []. This adsorption process follows the Langmuir adsorption isotherm, suggesting monolayer coverage on the metal surface [].

    Q3: How does the structure of this compound relate to its corrosion inhibition efficiency?

    A3: While direct structure-activity relationship (SAR) studies weren't explicitly detailed in the excerpts, comparisons with similar thiadiazole derivatives offer insights. For instance, a study comparing this compound (ANPTD) with other derivatives like AMOPTD, AMPTD, and APTD found that ANPTD exhibited the highest inhibition efficiency []. This suggests that the presence of the nitro group in the para position of the phenyl ring significantly contributes to its strong adsorption and inhibition capabilities.

    Q4: What computational chemistry methods have been employed to study this compound and its corrosion inhibition mechanism?

    A4: Researchers utilized quantum chemical calculations to study this compound and its derivatives [, ]. These calculations likely involved determining electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These properties are crucial for understanding the molecule's reactivity and interaction with the metal surface, ultimately aiding in explaining the observed corrosion inhibition performance.

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